Molecular Formula and Weight Differentiation: 1,4-Diazaspiro[5.6]dodecane vs. 1,4-Diazaspiro[5.5]undecane
The fundamental quantitative distinction between 1,4-Diazaspiro[5.6]dodecane and its closest symmetric analog, 1,4-Diazaspiro[5.5]undecane, is established by their molecular composition. The [5.6] dodecane scaffold contains an additional methylene (CH2) unit compared to the [5.5] undecane scaffold, resulting in a higher molecular weight and a larger, asymmetric ring system [1]. This difference is not trivial; it directly translates into altered lipophilicity and a distinct three-dimensional spatial arrangement of the key 1,4-diamine vectors.
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | Molecular Formula: C10H20N2; Molecular Weight: 168.28 g/mol |
| Comparator Or Baseline | 1,4-Diazaspiro[5.5]undecane (CAS 180-76-7): C9H18N2; 154.25 g/mol |
| Quantified Difference | Δ MW = +14.03 g/mol (1 CH2 unit); Δ C count = +1 |
| Conditions | Standard atomic weights; comparison of parent spirocyclic diamine scaffolds. |
Why This Matters
This quantifiable difference in mass and elemental composition is a primary QC/QA metric for compound identity verification and directly impacts calculated physicochemical properties like cLogP and topological polar surface area (TPSA), influencing early-stage ADME predictions.
- [1] ChemSrc. (2024). 1,4-Diazaspiro[5.6]dodecane. Retrieved from m.chemsrc.com. View Source
- [2] MolWiki. 1,4-Diazaspiro[5.5]undecane. Retrieved from www.molwiki.com. View Source
